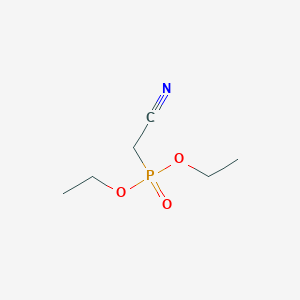

Diethyl (cyanomethyl)phosphonate

Beschreibung

The exact mass of the compound Diethyl cyanomethylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-diethoxyphosphorylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMBADTWRIGGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180015 | |

| Record name | Diethyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2537-48-6 | |

| Record name | Diethyl P-(cyanomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2537-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (cyanomethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (cyanomethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (cyanomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (cyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (cyanomethyl)phosphonate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, diethyl (cyanomethyl)phosphonate stands as a pivotal reagent in modern organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated nitriles has cemented its role as an indispensable tool in the construction of complex molecular architectures found in numerous natural products and pharmaceuticals.

This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of its reactive pathways.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is soluble in many common organic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂NO₃P | [1] |

| Molecular Weight | 177.14 g/mol | [1] |

| CAS Number | 2537-48-6 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [3] |

| Density | 1.095 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.434 | [3] |

| Solubility | Soluble in THF, DME, DCM. Miscible with water, chloroform, ethyl acetate (B1210297). | [1][2] |

| ¹H NMR (CDCl₃) | δ 1.40 (t, 6H), 2.90 (d, J=20.9 Hz, 2H), 4.25 (m, 4H) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile.

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triethyl phosphite (2.0 equivalents) is heated to 150 °C.

-

Chloroacetonitrile (1.0 equivalent) is added dropwise to the heated triethyl phosphite over a period of 2 hours. The reaction byproduct, ethyl chloride, is evolved as a gas during the addition.

-

After the addition is complete, the reaction mixture is stirred at 150 °C for an additional 2 hours.

-

The reaction progress can be monitored by the cessation of gas evolution.

-

Upon completion, the crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Nitriles

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, providing a reliable method for the synthesis of alkenes.[4] this compound is a key reagent in this transformation for the preparation of α,β-unsaturated nitriles.[2]

General Procedure using Sodium Hydride (NaH):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate (B1237965) carbanion.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated nitrile.[7]

Reaction Mechanisms and Workflows

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate-stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound.[4]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

The experimental workflow for a typical Horner-Wadsworth-Emmons reaction using this compound is a sequential process that requires careful handling of reagents and control of reaction conditions.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

References

- 1. Diethyl cyanomethylphosphonate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Diethyl (cyanomethyl)phosphonate CAS number 2537-48-6

An In-depth Technical Guide to Diethyl (cyanomethyl)phosphonate (CAS: 2537-48-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols and workflow diagrams are included to assist researchers in its practical application.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is a valuable reagent in C-C bond formation, particularly in the synthesis of α,β-unsaturated nitriles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2537-48-6 | [2] |

| Molecular Formula | C₆H₁₂NO₃P | [2] |

| Molecular Weight | 177.14 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Density | 1.095 g/mL at 25 °C | [2] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [2] |

| Refractive Index (n20/D) | 1.434 | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Soluble in Chloroform, Methanol (Slightly). Miscible with water, tetrahydrofuran, ethyl acetate, and methylene (B1212753) chloride. | [3] |

| InChI Key | KWMBADTWRIGGGG-UHFFFAOYSA-N | [2] |

| SMILES | CCOP(=O)(CC#N)OCC | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: ¹H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| OCH₂CH₃ | 4.247 | q | |

| PCH₂CN | 2.901 | d | J(P-H) = 20.9 Hz |

| OCH₂CH₃ | 1.400 | t |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C≡N stretch |

| ~1250 | P=O stretch |

| ~1020-1050 | P-O-C stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₃]⁺ |

| 137 | [M - C₂H₄O]⁺ |

| 122 | [M - C₂H₅O - CH₂]⁺ |

| 109 | [PO(OC₂H₅)₂]⁺ |

| 104 | [M - C₂H₅O - CN]⁺ |

| 81 | [PO₂(OH)₂]⁺ |

Synthesis of this compound

The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile (B46850).[3]

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is based on the general procedure described in the literature.[3]

Materials:

-

Triethyl phosphite

-

Chloroacetonitrile

-

Reaction flask equipped with a dropping funnel, condenser, and thermometer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge the reaction flask with triethyl phosphite (2.0 mol equivalents).

-

Heat the triethyl phosphite to 150 °C.

-

Slowly add chloroacetonitrile (1.0 mol equivalent) dropwise to the heated triethyl phosphite over a period of 2 hours. Chloroethane gas will be evolved during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at 110-139 °C at 1 mbar.

Expected Yield: 99% (based on gas chromatography area percentage).[3]

Synthesis Workflow

Caption: Michaelis-Arbuzov synthesis of this compound.

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations.

Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles from aldehydes and ketones.[3][4] This reaction is a cornerstone of stereoselective alkene synthesis.[5] The phosphonate (B1237965) carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, and the water-soluble phosphate (B84403) byproduct simplifies purification.[4][5]

This is a general procedure that can be adapted for various aldehydes.[5]

Materials:

-

This compound

-

Aldehyde

-

Strong base (e.g., NaH, KHMDS)

-

Anhydrous solvent (e.g., THF, DME)

-

Quenching solution (e.g., saturated aqueous NH₄Cl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent in a dry round-bottom flask.

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Add the strong base (1.0-1.2 equivalents) portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at the chosen temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding the quenching solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Other Synthetic Applications

This compound is also utilized in other synthetic transformations:

-

Reaction with Epoxides and Nitrones: It reacts with epoxides and nitrones to form cyano-substituted cyclopropanes and aziridines, respectively.[3]

-

α-Arylation of Alkanenitriles: It can be used in the synthesis of α-arylated alkanenitriles through reaction with aryl iodides in the presence of a copper(I) iodide catalyst.[3]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 5: Safety and Handling

| Parameter | Information | Reference(s) |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Toxic if inhaled. | [6] |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |

| Personal Protective Equipment | Eyeshields, Gloves, N95 dust mask (US) or type ABEK (EN14387) respirator filter. | [2] |

| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere (2-8°C). | [3] |

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated nitriles and other valuable organic molecules. Its favorable reaction characteristics in the Horner-Wadsworth-Emmons reaction, coupled with straightforward purification, make it an indispensable tool for researchers in organic synthesis and drug development. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Diethyl cyanomethylphosphonate 98 2537-48-6 [sigmaaldrich.com]

- 3. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Diethyl (cyanomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diethyl (cyanomethyl)phosphonate, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.

Chemical Identity and Properties

This compound is an organophosphorus compound widely utilized as a Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of α,β-unsaturated nitriles.[1] Its IUPAC name is This compound . An alternative, yet also correct, IUPAC name is 2-diethoxyphosphorylacetonitrile .[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various sources.[3][4][5][6]

| Property | Value |

| CAS Number | 2537-48-6[2] |

| Molecular Formula | C₆H₁₂NO₃P[2] |

| Molecular Weight | 177.14 g/mol [2] |

| Appearance | Clear colorless to pale yellow liquid[5][7] |

| Boiling Point | 101-102 °C at 0.4 mmHg[4][5] |

| Density | 1.095 g/mL at 25 °C[4][5] |

| Refractive Index (n²⁰/D) | 1.4312-1.434[3][4] |

| Flash Point | 117.3 °C (243.1 °F)[3] |

| Solubility | Soluble in THF, DME, DCM, chloroform, ethyl acetate, and methylene (B1212753) chloride. Miscible with water.[1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Consistent with the structure, showing characteristic shifts for the ethoxy and cyanomethyl protons.[7] |

| IR Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database.[8] |

| Mass Spectrum | Electron ionization mass spectral data are available in the NIST Chemistry WebBook.[6][9] |

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[3][10] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on an alkyl halide, in this case, chloroacetonitrile (B46850).[11]

Synthesis Pathway: Arbuzov Reaction

The synthesis proceeds via the reaction of triethyl phosphite with chloroacetonitrile. The phosphorus atom of the phosphite acts as a nucleophile, displacing the chloride from chloroacetonitrile. The resulting phosphonium (B103445) intermediate then undergoes dealkylation by the chloride ion to yield the final phosphonate (B1237965) product and ethyl chloride as a byproduct.[10][11]

Caption: Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Arbuzov Reaction

The following is a general laboratory procedure for the synthesis of this compound.[5]

Materials:

-

Triethyl phosphite

-

Chloroacetonitrile

-

Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer

-

Heating mantle

-

Vigreux fractionation column

-

Vacuum distillation apparatus

Procedure:

-

Charge a reaction flask with triethyl phosphite (2.0 molar equivalents).

-

Heat the triethyl phosphite to 150 °C with stirring.

-

Slowly add chloroacetonitrile (1.0 molar equivalent) dropwise to the heated triethyl phosphite over 2 hours. Chloroethane will evolve as a byproduct and should be handled in a well-ventilated fume hood.

-

After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation using a short Vigreux column. Collect the fraction boiling at 110-139 °C at 1 mbar.

Expected Yield:

-

Up to 99% based on chloroacetonitrile.[5]

Applications in Organic Synthesis

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated nitriles from aldehydes and ketones.[1][5] This reaction is highly valued for its general reliability and the production of predominantly E-alkenes.[12]

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base, forming a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. This intermediate cyclizes to a four-membered oxaphosphetane ring, which then collapses to yield the alkene product and a water-soluble phosphate (B84403) byproduct.[12][13]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Reaction with Benzaldehyde (B42025)

This protocol describes the synthesis of cinnamonitrile (B126248) from benzaldehyde using this compound.

Materials:

-

This compound

-

Benzaldehyde

-

A suitable base (e.g., NaH, KOt-Bu, or solid bases like KF-CaF₂)[14][15]

-

Anhydrous solvent (e.g., THF, DMF)

-

Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Separatory funnel

-

Standard workup and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0 °C for NaH).

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Add a solution of benzaldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the carbanion solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the careful addition of water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure cinnamonitrile.

Product Characterization (Cinnamonitrile):

-

Appearance: Pale yellow liquid.

-

¹H NMR (E-isomer): δ 5.80 (d, J = 17 Hz, 1H), 7.30 (d, J = 17 Hz, 1H), 7.40 (m, 5H).

-

¹H NMR (Z-isomer): δ 5.40 (d, J = 11 Hz, 1H), 7.08 (d, J = 12 Hz, 1H), 7.40 (m, 5H).

-

IR (film): 2210 cm⁻¹ (ν C≡N).[14]

Experimental Workflow Visualization

Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.

Conclusion

This compound is an indispensable reagent for the synthesis of α,β-unsaturated nitriles, which are important intermediates in the development of pharmaceuticals and other fine chemicals. Its straightforward synthesis via the Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it a valuable tool for synthetic chemists. This guide provides the fundamental data, protocols, and mechanistic understanding required for its effective application in a research and development setting.

References

- 1. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 2. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Diethyl cyanomethylphosphonate 98 2537-48-6 [sigmaaldrich.com]

- 5. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 6. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 9. Diethyl cyanomethylphosphonate [webbook.nist.gov]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

Diethyl (cyanomethyl)phosphonate: A Technical Guide for Researchers

An In-depth Examination of a Versatile Reagent in Organic Synthesis and its Emerging Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl (cyanomethyl)phosphonate, a key reagent in organic chemistry, with a focus on its molecular characteristics, synthetic applications, and biological activities. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Core Molecular and Physical Properties

This compound is an organophosphorus compound widely utilized in chemical synthesis. Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₂NO₃P |

| Molecular Weight | 177.14 g/mol [1] |

| CAS Number | 2537-48-6[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 101-102 °C at 0.4 mmHg |

| Density | 1.095 g/mL at 25 °C |

| Refractive Index | n20/D 1.434 |

| Solubility | Soluble in THF, DME, and DCM[2] |

| Synonyms | (Diethylphosphono)acetonitrile, Cyanomethylphosphonic acid diethyl ester |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile (B46850).

Experimental Protocol: Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

Chloroacetonitrile

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, heat triethyl phosphite to 150 °C.

-

Slowly add chloroacetonitrile dropwise to the heated triethyl phosphite over a period of 2 hours. Chloroethane is evolved as a byproduct during this addition.

-

After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.

-

Upon completion of the reaction, purify the crude product by vacuum distillation to yield this compound.

Chemical Reactivity and Applications

The primary application of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated nitriles.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. The reaction generally favors the formation of the (E)-alkene.[3][4][5]

Experimental Protocol: HWE Reaction with Benzaldehyde (B42025)

This protocol is adapted from the study by Hachemi et al. (1996), which investigated the reaction on solid bases.[6]

Materials:

-

This compound

-

Benzaldehyde

-

Solid base (e.g., KF-Alumina)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

To a stirred solution of this compound in the appropriate solvent, add the solid base.

-

Add benzaldehyde to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the solid base from the reaction mixture.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain the α,β-unsaturated nitrile product.

Biological Activity and Drug Development Potential

Recent studies have highlighted the potential of this compound and its derivatives in the field of drug development, particularly for their antimicrobial and enzyme-inhibitory activities.

Antimicrobial Activity

Phosphonate derivatives have been shown to exhibit antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, related phosphonate compounds have demonstrated activity against various bacterial strains. For example, certain diethyl benzylphosphonate derivatives have shown cytotoxic effects on model bacterial strains.

| Compound Type | Bacterial Strain(s) | Reported Activity (MIC in µg/mL) |

| Diethyl benzylphosphonate derivatives | E. coli strains | Varied, with some compounds showing significant activity[7] |

| α-Aminophosphonate derivatives | Gram-positive and Gram-negative bacteria | MIC values ranging from 0.25 to 128[8] |

| α-Aminophosphonate derivatives with coumarin (B35378) scaffold | S. aureus, A. baumannii, P. aeruginosa | MIC values in the low µM range[9] |

Enzyme Inhibition: Acetylcholinesterase

References

- 1. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold | MDPI [mdpi.com]

Spectroscopic Profile of Diethyl (cyanomethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a critical resource for compound verification and reaction monitoring.

Summary of Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are compiled from various spectral databases and literature sources, providing a reliable reference for researchers.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data are presented below.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.25 | Quintet | 8.7 | O-CH₂ |

| 2.90 | Doublet | 20.9 | P-CH₂-CN |

| 1.40 | Triplet | - | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 114.7 | CN |

| 64.4 | O-CH₂ |

| 18.0 (d, JPC = 142 Hz) | P-CH₂ |

| 16.2 (d, JPC = 6 Hz) | CH₃ |

Table 3: ³¹P NMR Spectroscopic Data Solvent: CDCl₃, Proton Decoupled

| Chemical Shift (δ) ppm | Assignment |

| ~20-25 | P=O |

| Note: The exact chemical shift can vary depending on the solvent and concentration. The provided range is typical for diethyl phosphonates.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands Sample Preparation: Neat

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2250 - 2200 | Strong, Sharp | C≡N stretch |

| 1250 - 1200 | Strong | P=O stretch |

| 1050 - 1000 | Strong | P-O-C stretch |

| 2985 - 2850 | Medium | C-H stretch (alkyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 177 | Low | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M - C₂H₃]⁺ |

| 137 | High | [M - C₂H₄O]⁺ |

| 122 | High | [M - C₂H₅O - CH₃]⁺ |

| 109 | Very High | [M - C₂H₅O - C₂H₄]⁺ |

| 81 | High | [PO₃H₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set to approximately 16 ppm, centered around 6 ppm.

-

A 30-degree pulse angle is used with a relaxation delay of 1-2 seconds.

-

16 to 32 scans are typically acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used.

-

The spectral width is set to approximately 240 ppm, centered around 120 ppm.

-

A 30-degree pulse angle and a relaxation delay of 2 seconds are employed.

-

Several hundred to a few thousand scans are acquired due to the low natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

A proton-decoupled, single-pulse experiment is performed.

-

The spectral width is set to a range appropriate for phosphonates (e.g., 100 ppm), centered around 30 ppm.

-

85% H₃PO₄ in D₂O is used as an external standard.

-

A 30-degree pulse angle and a relaxation delay of 2-5 seconds are used.

-

64 to 128 scans are generally sufficient.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For an ATR-FTIR measurement, a small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC-MS Conditions (for sample introduction):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Physical Properties of Diethyl (cyanomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6). The information presented is intended to support research, development, and quality control activities involving this versatile reagent. This document includes a summary of key quantitative data, detailed experimental protocols for property determination, and a logical workflow diagram.

Core Physical Properties

This compound is a colorless to light yellow liquid that serves as a crucial reagent in various organic syntheses, most notably in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated nitriles.[1][2] A thorough understanding of its physical properties is essential for its proper handling, application, and for the optimization of reaction conditions.

Data Presentation

The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases.

| Physical Property | Value | Notes |

| Molecular Formula | C6H12NO3P | [3] |

| Molecular Weight | 177.14 g/mol | [3][4] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Density | 1.095 g/mL at 25 °C | [1][3][6] |

| Boiling Point | 101-102 °C at 0.4 mmHg | [1][3][5] |

| Refractive Index | n20/D 1.434 | [1][3][6] |

| Solubility | Miscible with water, chloroform, tetrahydrofuran, ethyl acetate, and methylene (B1212753) chloride. Slightly soluble in methanol. | [1][6] |

| Flash Point | > 112 °C (> 233.6 °F) | [5] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For small sample volumes, a micro-boiling point determination method is suitable.[5][7]

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with the open end down.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a heating bath.

-

The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[5]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a water bath to bring it to a specific temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, wiped dry, and its mass is determined.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.[9][10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Soft tissue paper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

The refractive index is read from the scale.[10]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. A qualitative assessment of solubility can be performed through direct observation.[11][12]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or droppers

Procedure:

-

A small, measured volume (e.g., 1 mL) of the solvent (e.g., water, chloroform, methanol) is placed in a test tube.

-

A small, measured volume (e.g., 0.1 mL) of this compound is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer or by shaking.

-

The mixture is visually inspected for homogeneity. If the liquid forms a single, clear phase, it is considered miscible or soluble. If two distinct layers are present, or if the mixture is cloudy, it is considered immiscible or insoluble.

-

The process can be repeated with different ratios of solute to solvent to determine the extent of solubility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

- 1. phillysim.org [phillysim.org]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. mt.com [mt.com]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker | Review of Scientific Instruments | AIP Publishing [pubs.aip.org]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. education.com [education.com]

Diethyl (cyanomethyl)phosphonate: A Technical Guide to Its Solubility and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and synthetic utility of diethyl (cyanomethyl)phosphonate. While extensive quantitative solubility data in a wide range of solvents remains to be fully documented in publicly available literature, this document consolidates the existing information, presents a generalized experimental protocol for solubility determination, and illustrates its primary application in chemical synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2537-48-6 | [1] |

| Molecular Formula | C6H12NO3P | [1] |

| Molecular Weight | 177.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.095 g/mL at 25 °C | |

| Boiling Point | 101-102 °C at 0.4 mmHg | |

| Refractive Index | n20/D 1.434 |

Solubility Data

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Tetrahydrofuran (THF) | Soluble | [3] |

| Dimethoxyethane (DME) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Chloroform | Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Water | Miscible | [2] |

| Ethyl Acetate | Miscible | [2] |

| Methylene Chloride | Miscible | [2] |

It is important to note a discrepancy in the reported water solubility, with one source describing it as "miscible"[2] and another as having "limited solubility". This suggests that while it may mix with water, the extent of its solubility might not be infinite and could be dependent on factors such as temperature and pH.

Quantitative Solubility:

| Solvent/Solvent System | Concentration | Notes | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (564.53 mM) | Requires sonication to dissolve; DMSO is hygroscopic and newly opened solvent is recommended. | [4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.11 mM) | Forms a clear solution. | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.11 mM) | Forms a clear solution. | [4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid phosphonate (B1237965) like this compound in a given solvent. This method is based on the equilibrium saturation technique.

Objective:

To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with tight-fitting caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of a distinct second phase (undissolved phosphonate) is necessary to ensure saturation.

-

Record the initial mass of the phosphonate added.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the undissolved phosphonate to separate.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets.

-

Record the exact volume or mass of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable analytical method (e.g., HPLC-UV, GC-FID) and generate a calibration curve from the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the phosphonate in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Application in Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of α,β-unsaturated nitriles from aldehydes or ketones. This reaction generally favors the formation of the (E)-alkene isomer.[5]

The general workflow for the HWE reaction using this compound is depicted below.

Caption: Horner-Wadsworth-Emmons reaction workflow.

The mechanism begins with the deprotonation of the phosphonate by a base to form a stabilized carbanion.[5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an oxaphosphetane intermediate.[6] Subsequent elimination from this intermediate yields the desired α,β-unsaturated nitrile and a water-soluble dialkyl phosphate byproduct, which can be easily removed during aqueous workup.[7][8]

References

- 1. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

The Horner-Wadsworth-Emmons Reaction: A Core Mechanism Guide for Drug Development Professionals

An In-depth Technical Guide

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereocontrol in the formation of carbon-carbon double bonds. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding predominantly E-alkenes.[1][2] Its advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct, make it a favored tool in the synthesis of complex molecules, particularly within the realm of drug development.[3][4]

This technical guide provides a comprehensive overview of the core HWE reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate (B1237965) ester by a suitable base, forming a nucleophilic phosphonate carbanion.[1][5] Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[4][6]

-

Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone.[1] This step is often the rate-limiting step of the reaction.[7]

-

Oxaphosphetane Intermediate Formation: The resulting betaine-like intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1][5] The stability and subsequent decomposition of this intermediate are crucial in determining the stereochemical outcome of the reaction.

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a water-soluble phosphate salt.[1] The formation of the strong phosphorus-oxygen double bond is a key driving force for this step.

The stereoselectivity of the HWE reaction is a key feature. Under standard conditions, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2] This is attributed to the reversibility of the initial addition and the equilibration of the intermediates, allowing for the preferential formation of the sterically less hindered transition state leading to the (E)-isomer.[7]

Stereoselectivity and the Still-Gennari Modification

While the classical HWE reaction provides excellent E-selectivity, the synthesis of (Z)-alkenes often requires modified conditions. The Still-Gennari modification addresses this by employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740).[8] This modification promotes kinetic control, where the initial addition is irreversible, and the diastereomeric intermediate leading to the (Z)-alkene is formed faster.[8]

Quantitative Data Summary

The stereochemical outcome and yield of the Horner-Wadsworth-Emmons reaction are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the influence of base, solvent, and phosphonate structure on the reaction.

Table 1: Influence of Reaction Conditions on the E/Z Selectivity of the HWE Reaction

| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Triethyl phosphonoacetate | NaH | DME | 25 | 95 | >95:5 | [6] |

| Isobutyraldehyde | Triethyl phosphonoacetate | NaH | DME | 25 | 85 | 90:10 | [6] |

| Benzaldehyde | Trimethyl phosphonoacetate | LDA | THF | -78 | 92 | 10:90 | [8] |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | -78 | 78 | 1:15.5 | [9] |

| 3-Phenylpropanal | Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene | Reflux | Not Reported | 95:5 | [10] |

Table 2: Still-Gennari Modification for Z-Selective Olefination

| Aldehyde | Phosphonate | Base System | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |

| Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 95 | 97:3 | [8] |

| Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 93 | 98:2 | [8] |

| Octanal | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 88 | 95:5 | [8] |

Experimental Protocols

Below are detailed methodologies for the standard Horner-Wadsworth-Emmons reaction to yield an (E)-alkene and the Still-Gennari modification for the synthesis of a (Z)-alkene.

Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis

Materials:

-

Triethyl phosphonoacetate

-

Aldehyde (e.g., benzaldehyde)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous 1,2-dimethoxyethane (B42094) (DME)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DME at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous DME dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis

Materials:

-

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

-

Aldehyde (e.g., p-tolualdehyde)

-

Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene)

-

18-crown-6

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 18-crown-6 (3.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq).[9]

-

Add KHMDS solution (2.1 eq) dropwise to the stirred solution.[9]

-

After stirring for 30 minutes at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.[9]

-

Continue stirring at -78 °C for 2 hours.[9]

-

Monitor the reaction progress by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.[9]

-

Extract the mixture with diethyl ether (3 x 50 mL).[9]

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-alkene.[9]

Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the core HWE reaction mechanism and the key difference in the Still-Gennari modification.

Caption: The core mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: Logical workflow of the Still-Gennari modification for (Z)-alkene synthesis.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. studylib.net [studylib.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

The Horner-Wadsworth-Emmons Reaction: A Technical Guide to Diethyl (cyanomethyl)phosphonate in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are the basis of many pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of methodologies for C-C bond formation, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly reliable tool for the stereoselective synthesis of alkenes.[2] This technical guide provides an in-depth exploration of the role of a key reagent in this transformation, diethyl (cyanomethyl)phosphonate, in the synthesis of α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3][4]

This compound is a stabilized phosphonate (B1237965) reagent that reacts with aldehydes and ketones to yield α,β-unsaturated nitriles, which are crucial building blocks in organic synthesis.[5][6] This reagent offers several advantages over traditional Wittig reagents, including the generation of a water-soluble phosphate (B84403) byproduct that simplifies purification and typically a higher reactivity of the phosphonate carbanion.[7][8] This guide will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data on reaction outcomes, and illustrate key concepts with diagrams to aid in the practical application of this versatile reagent.

The Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism. The reaction is initiated by the deprotonation of the phosphonate, followed by a nucleophilic attack on a carbonyl compound, and culminates in the elimination of a phosphate byproduct to form the alkene.

The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction involving this compound is as follows:

-

Deprotonation: A base is used to abstract a proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[9]

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[9]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction.[9]

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final α,β-unsaturated nitrile and a water-soluble diethyl phosphate salt.[9]

Stereoselectivity

A key feature of the HWE reaction is its inherent stereoselectivity. The geometry of the resulting alkene (E or Z) is influenced by several factors, including the structure of the reactants, the reaction conditions (base, solvent, and temperature), and the nature of the phosphonate itself.

-

(E)-Selectivity (Standard Conditions): The standard HWE reaction with this compound typically favors the formation of the thermodynamically more stable (E)-alkene.[2] This is particularly true for reactions with aromatic aldehydes.[2] The use of lithium or sodium bases at ambient or elevated temperatures generally promotes the formation of the (E)-isomer.[10]

-

(Z)-Selectivity (Still-Gennari Modification): To achieve (Z)-selectivity, a modification developed by Still and Gennari is employed. This involves using phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) esters, in combination with a potassium base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[8][9] These conditions accelerate the elimination step from the kinetically favored intermediate, leading to the (Z)-alkene. While this compound is not the typical reagent for the Still-Gennari modification, understanding these principles allows for the rational design of experiments to control stereochemical outcomes.

Quantitative Data on HWE Reactions

The yield and stereoselectivity of the HWE reaction with this compound are highly dependent on the substrate and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Reaction with Aromatic Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 25 | 85-95 | >95:5 |

| 4-Chlorobenzaldehyde | NaH | DME | 25 | 92 | E-only |

| 4-Methoxybenzaldehyde | NaH | THF | 25 | 88 | E-only |

| 2-Naphthaldehyde | NaH | DME | 25 | 90 | E-only |

Table 2: Reaction with Aliphatic Aldehydes and Ketones

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| Heptanal | NaH | THF | 25 | 75-85 | ~90:10 |

| Cyclohexanecarboxaldehyde | NaH | DME | 25 | 80 | >95:5 |

| Cyclohexanone | NaH | Benzene | 60-65 | 70-80 | N/A |

| Acetophenone | NaH | THF | 25 | 60-70 | ~85:15 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for the Horner-Wadsworth-Emmons reaction with this compound.

General Experimental Workflow

The typical workflow for a Horner-Wadsworth-Emmons reaction can be broken down into several key stages, from reagent preparation to product purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. htdchem.com [htdchem.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Basic Handling and Storage of Diethyl (cyanomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling and storage of Diethyl (cyanomethyl)phosphonate (CAS No: 2537-48-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid used in organic synthesis, notably as a reagent in the Horner-Wadsworth-Emmons reaction.[1][2][3] Understanding its physical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂NO₃P | [1][4] |

| Molecular Weight | 177.14 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1][5] |

| Boiling Point | 101-102 °C @ 0.4 mmHg | [2][5] |

| Density | 1.095 - 1.1264 g/cm³ at 25 °C | [6] |

| Refractive Index | n20/D 1.434 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Soluble in organic solvents like chloroform, THF, DME, DCM.[2][3] Limited solubility in water.[1] | [1][2][3] |

Hazard Identification and Toxicology

This compound is classified as toxic and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation.[6][7][8] It is toxic if swallowed, in contact with skin, or if inhaled.[9]

| Hazard Classification | Description | GHS Statements |

| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | H301, H311, H331[9] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | H314, H315[6][8] |

| Eye Damage/Irritation | Causes serious eye damage. | H314, H319[6][8] |

| Respiratory Irritation | May cause respiratory irritation. | H335[6] |

Emergency Overview: DANGER! Causes severe burns to the eyes, skin, respiratory tract, and gastrointestinal tract.[7] Effects of exposure may be delayed.[7]

Safe Handling Protocols

All operations involving this compound must be conducted within a certified chemical fume hood.[6][7] An eyewash station and safety shower must be readily accessible.[7][10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this substance:

-

Eye Protection: Chemical safety goggles with a face shield.[6]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[6]

-

Skin and Body Protection: An impervious laboratory coat and appropriate protective clothing.[6]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH/MSHA-approved respirator is required.[5][10]

General Handling Workflow

The following workflow outlines the standard procedure for handling the reagent.

Caption: Standard workflow for handling this compound.

Specific Handling Precautions

-

Avoid all personal contact, including inhalation of vapors, mist, or gas.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the work area.[8]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7]

-

Keep the container tightly sealed when not in use to prevent moisture ingress and release of vapors.[8]

-

Avoid physical damage to containers.[8]

Storage and Stability

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

| Parameter | Recommendation |

| Storage Temperature | Store in a cool, dry place.[7] Some suppliers recommend refrigerated storage at 2-8°C.[2] |

| Storage Area | Store in a well-ventilated, designated corrosives area.[7] Store locked up.[5] |

| Container | Keep in original, tightly sealed containers.[8] Protect containers from physical damage.[8] |

| Chemical Stability | Stable under recommended storage conditions.[6] |

Incompatibilities

This material is incompatible with and should be stored away from the following:

Contact with these substances can lead to violent reactions.

Hazardous Decomposition

When heated to decomposition, it may emit toxic fumes including:

Emergency and First Aid Protocols

Immediate action is required in case of exposure.

Spill Response

Caption: Workflow for responding to a chemical spill.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |

Note to Physician: Treat symptomatically and supportively.[7] Aspiration may lead to pulmonary edema.[7]

References

- 1. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]

- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]

- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 4. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. szabo-scandic.com [szabo-scandic.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of Diethyl (cyanomethyl)phosphonate

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety information for the handling and use of Diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6), a reagent commonly employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the preparation of α,β-unsaturated nitriles.[1][2] Given its toxicological profile as an organophosphorus compound, stringent adherence to safety protocols is imperative.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling. The compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[4] |

Data sourced from multiple safety data sheets.

Toxicological Data

As an organophosphorus compound, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][6] Inhibition of AChE leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems.[5][6]